Enhanced Acidity: pKa Comparison with 2-Iodopyridine-4-carboxylic Acid
The target compound exhibits a predicted pKa of 2.09 ± 0.10, indicating substantially stronger acidity than 2-iodopyridine-4-carboxylic acid, which has a predicted pKa of 3.02 ± 0.10 . This ~0.93 pKa unit difference corresponds to approximately an 8.5-fold increase in acid dissociation constant (Ka), attributed to the electron-withdrawing inductive effect of the 3-fluoro substituent.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 2.09 ± 0.10 (predicted) |
| Comparator Or Baseline | 2-Iodopyridine-4-carboxylic acid (CAS 58481-10-0): pKa = 3.02 ± 0.10 (predicted) |
| Quantified Difference | ΔpKa ≈ 0.93 units; ~8.5-fold higher Ka |
| Conditions | Predicted values from ChemicalBook; no experimental pKa data available |
Why This Matters
Lower pKa enhances aqueous solubility in basic formulations and facilitates salt formation, making the target compound a more versatile intermediate for pharmaceutical development, particularly for injectable or oral drug formulations requiring ionizable carboxylate groups.
